molecular formula C21H14BrN3O2S B5178289 3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide

3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide

Cat. No. B5178289
M. Wt: 452.3 g/mol
InChI Key: BUTOOYOQRUUYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is a compound that has attracted the attention of researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide involves the inhibition of PTP1B activity. This leads to an increase in insulin signaling, which results in improved glucose uptake and utilization in cells. This makes it a potential therapeutic agent for the treatment of diabetes and obesity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide have been studied extensively. It has been shown to improve glucose uptake and utilization in cells, which can lead to improved glycemic control in diabetic patients. It has also been shown to reduce body weight and improve insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide in lab experiments is that it is a potent and selective inhibitor of PTP1B. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one limitation of using this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of diabetes and obesity. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, further research is needed to establish its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide involves the reaction of 2-phenyl-1,3-benzoxazole-5-amine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This is then reacted with 3-bromo-benzoyl chloride to yield the final product.

Scientific Research Applications

3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been found to have potential applications in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This makes it a potential therapeutic target for the treatment of diabetes and obesity.

properties

IUPAC Name

3-bromo-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O2S/c22-15-8-4-7-14(11-15)19(26)25-21(28)23-16-9-10-18-17(12-16)24-20(27-18)13-5-2-1-3-6-13/h1-12H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTOOYOQRUUYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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